Epigallocatechin Gallate

描述

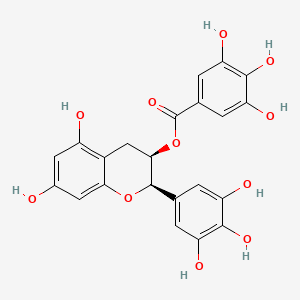

(-)-Epigallocatechin gallate (EGCG) is the most abundant and biologically active catechin in green tea (Camellia sinensis), constituting 50–80% of its total catechin content . Structurally, it features a benzopyran skeleton with three hydroxyl groups on the B-ring and a galloyl ester moiety at the 3-position of the C-ring (Fig. 1). This unique configuration confers potent antioxidant, anti-inflammatory, and anticancer properties . EGCG has demonstrated efficacy in diverse therapeutic applications, including leishmaniasis treatment (80.4% lesion inhibition, comparable to Glucantime ), inhibition of prostate cancer cell growth , and modulation of β-lactam resistance in Staphylococcus aureus . Its bioavailability and stability are enhanced through nanoformulations, which optimize delivery and therapeutic outcomes .

属性

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBWREPUVVBILR-WIYYLYMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029889 | |

| Record name | (-)-Epigallocatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epigallocatechin gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

989-51-5 | |

| Record name | Epigallocatechin gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=989-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epigallocatechin gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epigallocatechin gallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Epigallocatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIGALLOCATECHIN GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQM438CTEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epigallocatechin gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 142 °C | |

| Record name | Epigallocatechin gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

合成路线和反应条件: 表没食子儿茶素没食子酸酯可以通过多种方法合成。一种常见的途径是表没食子儿茶素与没食子酸的酯化反应。此反应通常需要催化剂,并在受控的温度和pH条件下进行,以确保高产率和纯度 .

工业生产方法: 在工业环境中,表没食子儿茶素没食子酸酯通常从绿茶叶中提取。提取过程涉及多个步骤,包括溶剂提取、纯化和浓缩。超高效液相色谱(UHPLC)常用于这些提取物中表没食子儿茶素没食子酸酯的鉴定和定量 .

化学反应分析

Degradation and Epimerization Kinetics

EGCG undergoes simultaneous degradation and epimerization in aqueous systems, with reaction rates dependent on temperature .

Key findings:

-

Both processes follow first-order reaction kinetics and obey the Arrhenius equation across temperatures (25–165°C).

-

Degradation dominates below 44°C , while epimerization accelerates above 44°C , converting (-)-gallocatechin gallate (GCG) to (-)-EGCG.

-

Above 98°C, epimerization becomes the predominant pathway due to increased thermal energy destabilizing stereochemical configurations .

Kinetic parameters:

| Reaction Type | Activation Energy (kJ/mol) | Rate Constant at 70°C (×10⁻⁵ s⁻¹) |

|---|---|---|

| Degradation | 83.2 | 1.76 |

| Epimerization | 67.9 | 2.34 |

Mathematical models validated these kinetics, showing consistency across catechin sources and concentrations .

Antioxidant Reactions with Peroxyl Radicals

EGCG’s antioxidant activity primarily arises from its trihydroxyphenyl B-ring , which reacts with peroxyl radicals generated by azo initiators like AMVN .

Oxidation products and mechanisms:

-

B-ring oxidation : Forms a ring-opened unsaturated dicarboxylic acid and seven-membered anhydrides .

-

Dimerization : Produces symmetrical and unsymmetrical dimers via radical coupling .

-

Stoichiometry : EGCG traps 4.16 ± 0.51 peroxyl radicals per molecule , outperforming EGC (2.20 ± 0.26) and methyl gallate (2.33 ± 0.18) .

Role of oxygen :

Atmospheric oxygen participates in radical trapping, forming superoxide anions (O₂⁻) neutralized by superoxide dismutase (SOD). Enhanced SOD activity in EGCG-treated systems suggests synergistic antioxidant effects .

Dimer Formation and Radical Scavenging

EGCG forms stable dimers during antioxidant reactions, critical for chain-breaking activity .

Dimer types:

-

Homo-dimers : Two EGCG radicals combine via B-ring coupling.

-

Dimer radicals : Intermediate species neutralized by O₂⁻ elimination.

Structural determinants :

-

The 3',4',5'-trihydroxy groups on the B-ring enable electron delocalization.

-

The galloyl moiety at C3 stabilizes radicals but does not directly participate in oxidation .

Temperature-Dependent Reaction Pathways

EGCG’s reactivity shifts dramatically with temperature:

| Temperature Range | Dominant Process | Key Observations |

|---|---|---|

| <44°C | Degradation | Loss of EGCG via hydrolysis |

| 44–98°C | Epimerization > Degradation | GCG converts to EGCG |

| >98°C | Epimerization | Stereochemical inversion prevails |

This challenges previous reports of an 82°C threshold, highlighting the need for precise thermal processing in food and pharmaceutical applications .

EGCG’s chemical behavior is defined by its susceptibility to thermal degradation, stereochemical flexibility, and robust radical-scavenging capacity. These reactions underpin its stability in products and efficacy in mitigating oxidative stress, though temperature control remains critical to preserving its bioactivity.

科学研究应用

Scientific Research Applications

EGCG has been investigated for its role in cancer prevention and treatment . Studies suggest that EGCG exhibits anti-proliferative effects, induces cell cycle arrest, and promotes apoptosis in cancer cells .

Anti-cancer Properties: In vitro studies have demonstrated EGCG's ability to suppress estrogen-stimulated activation . EGCG has also been shown to enhance the effects of ginseng compounds in inhibiting colon cancer cell growth . The gallic acid group in EGCG significantly enhances catechin's anticancer potential, which could be utilized to develop novel anticancer agents .

- EGCG has shown promise in acute promyelocytic leukemia (APL) treatment . It can reverse leucocytosis, anaemia, and thrombocytopenia, and prolong survival in mice with PML/RARα . EGCG treatment induces apoptosis in spleen cells and modulates the expression of proteins like BAX, BAD, BCL-2, and c-MYC .

- EGCG's anti-proliferative and pro-differentiation properties, along with its ability to induce apoptosis, make it a potential candidate for cancer therapy .

Antibacterial Applications: EGCG has antibacterial effects against Staphylococcus aureus . It adsorbs onto the cell envelope, causing cellular damage and disrupting cell functions . EGCG inhibits the functions of cell-envelope proteins, leading to abnormalities in septum formation and cell segregation . It also decreases glucose uptake in S. aureus cells, similar to its effects on E. coli .

Cardiovascular Protection: EGCG exerts a cardioprotective effect against myocardial ischemia–reperfusion injury (MIRI) . It reduces the production of reactive oxygen species (ROS), prevents intracellular Ca2+ overload, inhibits the inflammatory response and cell apoptosis, and promotes free radical scavenging . EGCG can also alleviate atherosclerosis, heart failure, heart hypertrophy, arrhythmia, and other cardiovascular diseases .

Other Health Benefits:

- EGCG controls high blood pressure, decreases blood cholesterol and body fat, and reduces the risk of osteoporotic fractures .

- EGCG acts as a protective agent against the adverse effects of water-pipe smoking by curbing inflammation and modulating antioxidant gene expression in kidney tissues .

Data Tables

Pharmacological Properties of EGCG in Healthy Volunteers

| Parameter | Result |

|---|---|

| Relative bioavailability | 1.6% at low dose (75 mg/kg body weight); 13.9% at higher doses (250 mg/kg and 400 mg/kg body weight) |

| Maximum plasma concentration (Cmax) | 130–3392 ng/ml |

| Time to reach Cmax (Tmax) | 60–115 min |

| AUC (0–∞) | 442–10 368 ng · h/ml |

| Apparent terminal elimination half-life | 2.2 h after i.v. and 5–6 h after oral administration |

| Safety and tolerability | Safe and tolerable at dosages of up to 1600 mg |

Tumor Inhibition Properties of EGCG

| Species | Strain/sex |

|---|

Case Studies

Teratogenicity and Reproductive Toxicity: A guideline-directed teratogenicity study found no indication of teratogenic effects when EGCG was administered to rats during organogenesis at doses representing a nominal 1000 mg EGCG/kg/day . The results indicated that EGCG remains non-teratogenic when plasma concentrations reach levels as high as 191 µg/ml . Subsequent reproductive performance in these animals was not affected by this delay .

作用机制

表没食子儿茶素没食子酸酯通过多种机制发挥作用:

抗氧化活性: 它清除自由基并上调抗氧化酶。

抗炎活性: 它抑制促炎细胞因子和酶。

抗癌活性: 它干扰各种信号通路,包括表皮生长因子受体通路,导致抑制癌细胞增殖并诱导凋亡

抗病毒活性: 它通过干扰病毒膜蛋白来抑制病毒感染的早期阶段.

相似化合物的比较

Comparative Analysis with Structurally Similar Catechins

Structural Differences

EGCG belongs to the flavan-3-ol subclass of flavonoids. Key structural distinctions among related catechins include:

- Galloylation: Presence of a galloyl ester (e.g., EGCG, ECG) vs. non-galloylated forms (e.g., EGC, EC).

- Hydroxylation : EGCG and EGC have three hydroxyl groups on the B-ring, whereas EC and ECG have two .

Table 1. Structural and Functional Comparison of Catechins

Functional Differences

Antioxidant Activity

EGCG outperforms non-galloylated catechins (e.g., EC, EGC) in scavenging reactive oxygen species (ROS) due to its galloyl group. For example:

- Against hypochlorite-induced hemolysis, EGCG and ECG inhibit at 10–20 μM, while EC requires >50 μM .

- In green tea extracts, EGCG content strongly correlates with DPPH radical scavenging (R² = 0.89) and FRAP activity (R² = 0.92) .

Anticancer Effects

EGCG’s galloylation enhances DNA interaction and pro-apoptotic signaling. Electrochemical studies show EGCG binds to DNA via intercalation, inducing structural changes that trigger apoptosis . In contrast, ECG lacks comparable DNA-binding affinity but modulates bacterial resistance mechanisms .

Enzyme Inhibition

- Tyrosinase : Theaflavin-3-gallate (TF2A) exhibits 1.5× higher inhibition than EGCG, while ECG shows moderate activity .

- P-glycoprotein (P-gp) : EGCG inhibits P-gp at IC₅₀ = 25 μM, whereas ECG requires higher concentrations (>50 μM) .

Bioavailability

EGCG’s higher polarity reduces its intestinal absorption compared to non-galloylated catechins. However, nanoencapsulation in liposomes or chitosan nanoparticles increases its bioavailability by 2–3× .

Research Findings and Clinical Relevance

Therapeutic Efficacy

生物活性

(-)-Epigallocatechin gallate (EGCG) is a prominent polyphenol found in green tea, known for its extensive biological activities. This article explores the diverse biological effects of EGCG, including its antioxidant, anti-cancer, antibacterial, and neuroprotective properties. The findings are supported by various studies and case analyses, highlighting its potential therapeutic applications.

1. Antioxidant Activity

EGCG exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

- Mechanism : The compound scavenges free radicals and chelates metal ions, preventing oxidative damage to cells. It has been shown to inhibit lipid peroxidation in mitochondrial membranes, thereby protecting cellular integrity from cadmium-induced toxicity .

- Research Findings : A study indicated that EGCG could prevent Cd²⁺-induced mitochondrial lipid peroxidation and maintain mitochondrial viability . Additionally, its antioxidant capacity is influenced by structural modifications; for instance, acetylated forms of EGCG showed reduced antioxidant activity compared to the native compound .

2. Anti-Cancer Properties

EGCG's role in cancer prevention has been widely studied, with mechanisms involving the modulation of signaling pathways.

- Case Study : In a study involving Epstein-Barr virus (EBV)-positive cells, EGCG inhibited spontaneous lytic infection by downregulating the ERK1/2 and PI3-K/Akt signaling pathways. This finding suggests that EGCG can interfere with viral oncogenesis linked to EBV-associated cancers .

- Clinical Trials : A systematic review of clinical trials highlighted EGCG's potential in managing multiple sclerosis and other cancers through its immunomodulatory effects and ability to induce apoptosis in cancer cells .

3. Antibacterial Activity

EGCG has demonstrated antibacterial effects against various pathogens, including Escherichia coli.

- Mechanism : It induces reactive oxygen species (ROS) formation, leading to cell membrane damage and bacterial death. A study found that sub-inhibitory doses of EGCG activated the Cpx system in E. coli, contributing to cell death through oxidative stress .

- Research Findings : The expression levels of cell-wall-related genes increased significantly upon treatment with EGCG, indicating its role in disrupting bacterial cell integrity .

4. Neuroprotective Effects

EGCG has been investigated for its neuroprotective properties, particularly in neurodegenerative diseases.

- Mechanism : It is believed to protect neurons by reducing oxidative stress and enhancing mitochondrial function. EGCG has shown promise in preventing neuronal apoptosis and promoting neurogenesis .

- Clinical Implications : Research indicates that EGCG may improve cognitive function and slow the progression of neurodegenerative diseases like Alzheimer’s through its antioxidative and anti-inflammatory actions .

5. Summary of Biological Activities

The following table summarizes the key biological activities of EGCG along with their mechanisms:

常见问题

Q. What are the key physicochemical properties of EGCG relevant to experimental design?

EGCG is a white-to-pink crystalline powder with a melting point of 212°C. It is light-sensitive and requires storage at 2–8°C in tightly sealed, dry containers . Water solubility data are lacking, necessitating empirical determination for aqueous experiments. Researchers should prioritize stability testing under experimental conditions (e.g., pH, temperature) due to its sensitivity to decomposition .

Q. What safety protocols are essential for handling EGCG in laboratory settings?

- Personal protective equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Work in well-ventilated areas or under fume hoods to prevent inhalation of dust .

- Spill management: Avoid dry sweeping; instead, use wet methods to suppress dust and dispose of contaminated materials as hazardous waste .

- First aid: For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek immediate medical attention without inducing vomiting .

Q. How can researchers ensure reproducibility in EGCG bioavailability studies?

Standardize in vitro digestion models (e.g., simulated gastric/intestinal fluids) to assess EGCG stability . For in vivo studies, use controlled diets to minimize confounding factors from polyphenol-rich foods. Monitor fecal metabolites (e.g., 5-(3,5-dihydroxyphenyl)-4-hydroxyvaleric acid) via HPLC or LC-MS to confirm metabolic pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in EGCG’s antiviral mechanisms?

Discrepancies in antiviral efficacy (e.g., against HIV vs. hepatitis C) may arise from differences in viral entry mechanisms or EGCG’s interaction with host cell receptors. To address this:

- Use in vitro models (e.g., pseudotyped viruses) to isolate entry inhibition effects .

- Apply isothermal titration calorimetry (ITC) to quantify EGCG binding affinities to viral envelope proteins .

- Conduct dose-response analyses to differentiate direct antiviral activity from cytotoxicity .

Q. How do gut microbiota influence EGCG metabolism, and how can this be modeled?

Rat intestinal flora metabolize EGCG into (-)-epigallocatechin (EGC) and gallic acid via hydrolysis by Enterobacter aerogenes and Bifidobacterium longum . Advanced methodologies include:

- Anaerobic cultures: Incubate EGCG with bacterial strains in phosphate buffer (pH 7.1) under anaerobic conditions .

- Metabolite tracking: Use LC-MS/NMR to identify intermediates like 1-(3',4',5'-trihydroxyphenyl)-3-(2'',4'',6''-trihydroxyphenyl)propan-2-ol .

- Gnotobiotic models: Compare metabolite profiles in germ-free vs. colonized rodents to isolate microbial contributions .

Q. What methodological frameworks are optimal for evaluating EGCG’s neurocognitive effects in translational studies?

For conditions like Down syndrome, combine cognitive testing with biomarker analysis:

- Clinical trials: Use double-blind, placebo-controlled designs with standardized EGCG doses (e.g., 9 mg/kg/day) .

- Outcome measures: Assess visual memory via Cambridge Neuropsychological Test Automated Battery (CANTAB) and adaptive behavior via Vineland-II scales .

- Pharmacokinetic integration: Correlate plasma EGCG levels with cognitive outcomes using LC-MS .

Q. How can researchers address variability in EGCG’s antioxidant activity across studies?

Contradictions may stem from assay interference (e.g., EGCG’s auto-oxidation in DPPH assays). Mitigation strategies include:

- Standardized assays: Use oxygen radical absorbance capacity (ORAC) with controlled pH and temperature .

- Chelating agents: Add EDTA to buffer metal ions that catalyze EGCG oxidation .

- Multi-method validation: Compare results across ORAC, FRAP, and cell-based models (e.g., H2O2-induced oxidative stress in SH-SY5Y cells) .

Methodological Resources

- Data Analysis: Use systematic reviews (PRISMA guidelines) to synthesize conflicting evidence .

- Experimental Design: Apply PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to refine hypotheses .

- Safety Compliance: Follow GHS and OSHA standards for chemical handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。